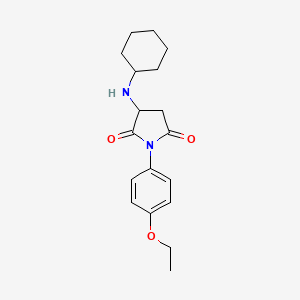
1,2-phenylene di(4-biphenylcarboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-phenylene di(4-biphenylcarboxylate), commonly known as BPDC, is a versatile organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPDC is a white crystalline powder that is soluble in organic solvents and has a melting point of 297-298°C.
Applications De Recherche Scientifique
BPDC has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and catalysis. BPDC-based materials have shown promising properties such as high thermal stability, good solubility, and excellent charge transport characteristics. BPDC has been used as a building block for the synthesis of various organic semiconductors, including polymeric materials, small molecules, and metal-organic frameworks. BPDC-based materials have also been used as catalysts for various organic reactions, such as Suzuki-Miyaura cross-coupling reactions and Heck reactions.
Mécanisme D'action
The mechanism of action of BPDC-based materials depends on their specific applications. In organic electronics, BPDC-based materials act as charge transport materials, where they facilitate the movement of electrons or holes through the material. In catalysis, BPDC-based materials act as catalysts, where they accelerate the rate of chemical reactions by lowering the activation energy.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BPDC. However, studies have shown that BPDC-based materials are generally non-toxic and biocompatible, making them suitable for biomedical applications such as drug delivery and tissue engineering.
Avantages Et Limitations Des Expériences En Laboratoire
BPDC-based materials have several advantages for lab experiments, including their high thermal stability, good solubility, and excellent charge transport characteristics. However, the synthesis of BPDC-based materials can be challenging and requires careful optimization of reaction conditions. The purification of BPDC-based materials can also be difficult due to their high melting point and low solubility in common solvents.
Orientations Futures
There are several future directions for BPDC-based materials, including the development of new synthesis methods, the exploration of new applications in organic electronics and catalysis, and the investigation of their potential in biomedical applications. BPDC-based materials can also be used as building blocks for the synthesis of new materials with improved properties. Further research is needed to fully understand the potential of BPDC-based materials and to develop new applications for this versatile compound.
In conclusion, BPDC is a versatile organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPDC-based materials have shown promising properties in various fields such as organic electronics, optoelectronics, and catalysis. Further research is needed to fully understand the potential of BPDC-based materials and to develop new applications for this versatile compound.
Méthodes De Synthèse
BPDC can be synthesized through various methods, including the reaction of 1,2-phenylenediamine with 4-biphenylcarboxylic acid in the presence of a catalyst such as triethylamine. Another method involves the reaction of 1,2-dibromobenzene with 4-biphenylcarboxylic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The yield of BPDC can be improved by optimizing the reaction conditions and purification methods.
Propriétés
IUPAC Name |
[2-(4-phenylbenzoyl)oxyphenyl] 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O4/c33-31(27-19-15-25(16-20-27)23-9-3-1-4-10-23)35-29-13-7-8-14-30(29)36-32(34)28-21-17-26(18-22-28)24-11-5-2-6-12-24/h1-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGRGWCEXXHBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Phenylbenzoyl)oxyphenyl] 4-phenylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
![1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate](/img/structure/B4894723.png)
![4-{1-cyano-2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B4894726.png)
![diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate](/img/structure/B4894729.png)
![2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)
![4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide](/img/structure/B4894761.png)
![1-(4-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4894770.png)
![8-[3-(2-bromophenoxy)propoxy]quinoline](/img/structure/B4894776.png)


![17-(4-ethoxyphenyl)-1-(1-hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4894795.png)
![4-(2-methoxy-4-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894805.png)
![5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B4894811.png)